molecular formula C20H12O4 B8039350 2,5-Dibenzoyl-1,4-benzoquinone

2,5-Dibenzoyl-1,4-benzoquinone

Cat. No.: B8039350
M. Wt: 316.3 g/mol
InChI Key: OPZHEBPPVBIZCV-UHFFFAOYSA-N
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Description

2,5-Dibenzoyl-1,4-benzoquinone is an organic compound with the molecular formula C20H12O4. It is a derivative of 1,4-benzoquinone, where two hydrogen atoms are replaced by benzoyl groups at the 2 and 5 positions. This compound is known for its distinctive yellow color and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibenzoyl-1,4-benzoquinone can be synthesized through the Friedel-Crafts acylation of 1,4-benzoquinone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibenzoyl-1,4-benzoquinone undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products Formed:

    Oxidation: Formation of higher quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of amino or thio derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2,5-dibenzoyl-1,4-benzoquinone involves its redox properties. It can undergo reversible oxidation and reduction reactions, making it an effective electron acceptor and donor. This property is crucial in its role as a catalyst and in biological redox reactions. The molecular targets include various enzymes and proteins involved in oxidative stress pathways.

Comparison with Similar Compounds

Uniqueness: 2,5-Dibenzoyl-1,4-benzoquinone is unique due to its benzoyl groups, which enhance its stability and reactivity compared to other quinone derivatives. This makes it particularly useful in applications requiring robust redox properties and stable complex formation with metal ions.

Properties

IUPAC Name

2,5-dibenzoylcyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O4/c21-17-12-16(20(24)14-9-5-2-6-10-14)18(22)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZHEBPPVBIZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=O)C(=CC2=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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